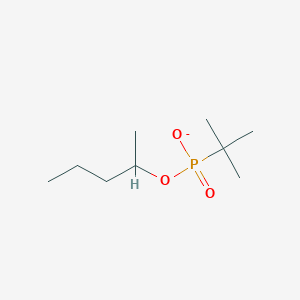

Pentan-2-yl tert-butylphosphonate

Description

Properties

CAS No. |

91307-13-0 |

|---|---|

Molecular Formula |

C9H20O3P- |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

tert-butyl(pentan-2-yloxy)phosphinate |

InChI |

InChI=1S/C9H21O3P/c1-6-7-8(2)12-13(10,11)9(3,4)5/h8H,6-7H2,1-5H3,(H,10,11)/p-1 |

InChI Key |

XSGWBTZROAULPX-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C)OP(=O)(C(C)(C)C)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Transformation Studies of Pentan 2 Yl Tert Butylphosphonate Analogs

Mechanistic Insights into Phosphonate (B1237965) Ester Formation

One of the most fundamental methods for creating a carbon-phosphorus bond is the Michaelis-Arbuzov reaction . researchgate.net This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. researchgate.netyoutube.com The mechanism proceeds in two main steps:

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite, possessing a lone pair of electrons, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate. researchgate.net

Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium (B103445) salt in an SN2 reaction. This results in the formation of the dialkyl phosphonate ester and a new alkyl halide. researchgate.netyoutube.com

For the synthesis of more complex phosphonates, such as aryl or vinyl phosphonates, catalytic cross-coupling reactions are often employed. Palladium-catalyzed methods have proven effective for the cross-coupling of H-phosphonate diesters with various aryl and vinyl halides. organic-chemistry.org These reactions can proceed rapidly, often with retention of configuration at the phosphorus center. organic-chemistry.org Other transition metals, like copper, have also been used to catalyze the reaction between phosphorus nucleophiles and diaryliodonium salts, enabling P-C bond formation under mild conditions. organic-chemistry.org

A notable alternative involves a zinc iodide-mediated protocol that can directly convert a benzylic alcohol into a diethyl benzylphosphonate ester. Mechanistic studies involving non-racemic substrates suggest that this transformation may proceed through an SN1-like mechanism, involving a carbocation intermediate. uiowa.edu

Hydrolysis and Dealkylation Mechanisms of Dialkyl Phosphonates

The cleavage of the ester groups in dialkyl phosphonates is a critical transformation, often used to produce phosphonic acids. This can be accomplished through hydrolysis or dealkylation, with the mechanism depending on the reagents and the structure of the ester groups. researchgate.net

Hydrolysis: The hydrolysis of phosphonate esters can be catalyzed by either acid or base. nih.govnih.gov

Acid-Catalyzed Hydrolysis: This process occurs in a consecutive, two-step manner, first yielding a phosphonic monoester and then the final phosphonic acid. nih.gov For many dialkyl phosphonates, the second step—the cleavage of the final ester linkage—is the rate-determining step. nih.gov The reaction generally proceeds via an SN2-type mechanism, specifically the AAc2 mechanism, which involves a nucleophilic attack by a water molecule on the protonated P=O function, leading to P-O bond cleavage. nih.govnih.gov However, for esters with secondary alkyl groups, such as isopropyl, an AAl1 mechanism involving C-O bond cleavage has also been substantiated. researchgate.net The rate of acid-catalyzed hydrolysis is influenced by the nature of the alkyl group; for instance, isopropyl derivatives tend to hydrolyze faster than methyl esters. nih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis rate is significantly affected by the steric and electronic properties of the alkyl groups. In contrast to acid catalysis, the reaction of a methyl ester is substantially faster (by a factor of 1000) than that of an isopropyl derivative. nih.gov

Dealkylation: Dealkylation offers a non-hydrolytic route to phosphonic acids, often under milder conditions. researchgate.net This is particularly useful for substrates that are sensitive to harsh acidic or basic environments. researchgate.net

Silyl (B83357) Halides: The most common reagents for this purpose are trimethylsilyl (B98337) halides, such as iodotrimethylsilane (B154268) (TMSI), bromotrimethylsilane (B50905) (TMSBr), and chlorotrimethylsilane (B32843) (TMSCl). mdpi.comrsc.orgnih.gov The reaction with TMSBr, for example, is initiated by the attack of the silyl halide on the oxygen atom of the phosphoryl group (P=O). mdpi.com This is followed by the formation of a bis-trimethylsilyl ester intermediate, which is then solvolyzed with water or methanol (B129727) to yield the phosphonic acid. researchgate.netmdpi.com This two-step procedure is known as the McKenna procedure and is considered a gentle and efficient method. researchgate.net

Boron Tribromide (BBr₃): This reagent is also highly effective for the clean and quantitative conversion of dialkyl phosphonates to their corresponding phosphonic acids under mild conditions. researchgate.net

Thermal Dealkylation: Certain phosphonates, particularly di-tert-butyl esters, can undergo dealkylation simply upon heating to around 80 °C. mdpi.com

| Method | Reagent(s) | General Conditions | Mechanistic Feature |

|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr | Reflux, prolonged heating | AAc2 (P-O cleavage) or AAl1 (C-O cleavage) mechanism. researchgate.netnih.gov |

| Silyl Halide Dealkylation (McKenna Procedure) | TMSBr or TMSI, then H₂O/MeOH | Room temperature, mild | Attack on P=O oxygen, forms silyl ester intermediate. researchgate.netmdpi.com |

| Silyl Halide Dealkylation | TMSCl | Elevated temperature (130–140 °C) | Less reactive than TMSBr/TMSI, requires more forcing conditions. mdpi.comnih.gov |

| Boron Halide Dealkylation | BBr₃ | Mild conditions | Clean and quantitative conversion to phosphonic acid. researchgate.net |

| Thermal Dealkylation | Heat | ~80 °C | Primarily effective for tert-butyl esters. mdpi.com |

Rearrangement Reactions Involving Phosphonate Moieties

Phosphonate moieties can participate in intriguing rearrangement reactions, leading to significant structural changes. A key example is the phosphonate-phosphinate rearrangement . nih.gov This transformation involves the migration of the phosphorus group from an oxygen or nitrogen atom to an adjacent carbon atom.

This type of rearrangement is typically induced by a strong base, such as sec-butyllithium (B1581126) (s-BuLi), at low temperatures. nih.gov The mechanism involves the deprotonation of a carbon atom alpha to the heteroatom (e.g., a benzylic position), creating a carbanionic intermediate. This carbanion then facilitates the migration of the phosphonate group to the carbon, resulting in a phosphinate. nih.govresearchgate.net Studies have shown that this rearrangement can proceed with retention of configuration at the phosphorus center, although the configurational stability of the carbanion intermediate can lead to some racemization. nih.gov

Another related transformation is the phosphoramidate–α-aminophosphonate rearrangement, which has been used for the asymmetric synthesis of α-aminophosphonates with excellent stereocontrol. researchgate.net While distinct, these rearrangements highlight the versatility of organophosphorus chemistry in forming new C–P bonds through intramolecular migration.

Investigating the Reactivity Profile of the Pentan-2-yl and tert-Butyl Ester Linkages

The two ester groups in pentan-2-yl tert-butylphosphonate exhibit distinct reactivity profiles due to the different nature of their alkyl components: a secondary alkyl group (pentan-2-yl) and a tertiary alkyl group (tert-butyl).

The tert-butyl ester linkage is known for its lability, especially under acidic conditions or upon heating. mdpi.com The dealkylation of tert-butyl phosphonates can be catalyzed by triflic acid (TfOH) even at room temperature. researchgate.net The mechanism for both acid-catalyzed and thermal dealkylation proceeds via a pathway involving the formation of a stable tertiary carbocation (the tert-butyl cation), which subsequently eliminates a proton to form isobutene. researchgate.net This high susceptibility to cleavage makes the tert-butyl group a useful protecting group in phosphonate chemistry, as it can be removed under relatively mild conditions that may leave other ester types intact. mdpi.com

The pentan-2-yl ester linkage , being a secondary ester, is generally more stable than the tert-butyl ester. Its cleavage via acid-catalyzed hydrolysis can follow two competing pathways:

AAc2 mechanism: A bimolecular reaction involving nucleophilic attack of water at the phosphorus center, leading to P-O bond scission. This is a common pathway for primary and secondary alkyl esters. nih.gov

AAl1 mechanism: A unimolecular reaction involving the formation of a secondary carbocation (the pentan-2-yl cation) and C-O bond scission. This pathway is less favored than for tertiary esters but can be competitive, particularly for branched secondary esters like isopropyl. researchgate.net

Compared to primary esters like methyl or ethyl, the steric bulk of the pentan-2-yl group would be expected to slightly hinder the AAc2 pathway. However, its stability is significantly greater than the tert-butyl group, which readily undergoes cleavage via the AAl1 mechanism. Selective cleavage of the tert-butyl group in the presence of the pentan-2-yl group should therefore be feasible.

| Ester Linkage | Alkyl Group Type | Primary Cleavage Mechanism (Acidic) | Relative Reactivity/Lability | Key Features |

|---|---|---|---|---|

| tert-Butyl | Tertiary | AAl1 (C-O cleavage) | High | Cleaved by heat or mild acid; proceeds via stable tert-butyl carbocation. researchgate.netmdpi.com |

| Pentan-2-yl | Secondary | AAc2 (P-O cleavage) / AAl1 (C-O cleavage) | Moderate | More stable than tert-butyl; reactivity is intermediate between primary and tertiary esters. researchgate.netnih.gov |

Theoretical and Computational Investigations of Pentan 2 Yl Tert Butylphosphonate

Quantum Mechanical Studies of Molecular Structure and Bonding in Phosphonate (B1237965) Esters

Quantum mechanical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the three-dimensional structure and the nature of chemical bonds within phosphonate esters. nih.gov For phosphonates in general, the phosphorus center adopts a tetrahedral geometry. wikipedia.org

Studies on similar phosphonate esters reveal key structural parameters. For instance, in 1,4-bimethylenebenzene phosphonate ethyl ester, the P-O bond lengths are reported to be in the range of 1.5215(16) to 1.581(2) Å. nih.gov The bonding in phosphonate esters involves a combination of sigma and pi bonding, with the P=O bond being a strong, polarized double bond. The P-O-C ester linkages exhibit bond angles and lengths consistent with sp3 hybridization at the oxygen and carbon atoms. The tert-butyl group, with its bulky nature, influences the local geometry around the phosphorus atom, potentially leading to slight distortions from an ideal tetrahedral arrangement. Quantum chemical calculations can precisely model these geometric parameters and provide insights into the electronic distribution within the molecule. dtic.mil

Table 1: Representative Bond Lengths and Angles in Phosphonate Esters

| Bond/Angle | Typical Value |

| P=O Bond Length | ~1.45 - 1.48 Å |

| P-O (ester) Bond Length | ~1.56 - 1.60 Å |

| P-C Bond Length | ~1.78 - 1.82 Å |

| O=P-O Angle | ~115 - 119° |

| O=P-C Angle | ~110 - 114° |

| O-P-C Angle | ~103 - 107° |

| P-O-C Angle | ~118 - 122° |

Note: These are generalized values for phosphonate esters and actual values for pentan-2-yl tert-butylphosphonate would require specific computational modeling.

Computational Simulation of Reaction Pathways for Phosphonate Ester Synthesis and Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of reactions involved in the synthesis and transformation of phosphonate esters. frontiersin.org Common synthetic routes to phosphonate esters include the Michaelis-Arbuzov wikipedia.orgresearchgate.net and Michaelis-Becker reactions, as well as the Hirao coupling. wikipedia.org

Michaelis-Arbuzov Reaction: This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net Computational studies can model the transition state of the initial nucleophilic attack of the phosphite on the alkyl halide and the subsequent dealkylation step to form the phosphonate ester.

Hydrolysis: The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a crucial transformation. acs.org Computational simulations can elucidate the reaction mechanism, which can proceed through different pathways depending on the conditions. frontiersin.org For example, under acidic conditions, the reaction can be modeled to understand the role of protonation in activating the ester for nucleophilic attack by water. acs.org

Other Transformations: Computational methods can also be applied to study other reactions, such as transesterification or reactions involving the P-C bond. nih.gov These simulations provide insights into the energy barriers and intermediates of these processes, aiding in the optimization of reaction conditions. frontiersin.org For instance, the conversion of phosphonate monoesters to phosphonochloridates and their subsequent reactions can be monitored, revealing the formation of byproducts like pyrophosphonate anhydrides. acs.org

Conformational Analysis and Stereochemical Considerations using Computational Chemistry

The presence of a chiral center at the 2-position of the pentyl group in this compound introduces stereochemical complexity. Computational chemistry is essential for analyzing the different possible conformations and understanding their relative stabilities. acs.org

By employing methods like molecular mechanics or higher-level quantum mechanical calculations, the potential energy surface of the molecule can be explored. This allows for the identification of stable conformers arising from rotation around the P-O, O-C, and C-C single bonds. For phosphonate esters, the rotational barriers around the P-O-C-C dihedral angles are of particular interest. acs.org

Computational studies on similar systems, like dimethyl methylphosphonate, have shown that different conformers can exist with varying energies. acs.org The relative energies of these conformers determine the conformational preferences of the molecule in the gas phase and in solution. Solvation models can be incorporated into these calculations to understand how the solvent environment influences the conformational equilibrium. acs.org

For this compound, the interactions between the bulky tert-butyl group and the pentyl chain will play a significant role in determining the most stable conformations. Understanding these conformational preferences is crucial as they can influence the molecule's reactivity and its interaction with other molecules.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their structural characterization. rsc.orgarxiv.org

NMR Spectroscopy: Computational methods can predict the 1H, 13C, and 31P NMR chemical shifts of this compound. princeton.edunmrdb.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's calculated equilibrium geometry. The predicted spectra can be compared with experimental data to confirm the structure. For phosphonates, the 31P NMR chemical shift is a key diagnostic tool, and its prediction can help in identifying the compound. jeol.com

Table 2: Predicted Spectroscopic Data (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| 31P | 20 - 30 | |

| 1H (CH-O-P) | 4.0 - 4.5 | 3J(H-P) ≈ 8 - 12 |

| 13C (C-O-P) | 70 - 75 | 2J(C-P) ≈ 5 - 10 |

| 13C (C-tert-butyl) | 30 - 35 | 2J(C-P) ≈ 4 - 8 |

Note: These are illustrative values. Actual predictions would require specific calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum mechanical methods. arxiv.orgscilit.com This allows for the prediction of the IR spectrum. Key vibrational modes for this compound would include the P=O stretching frequency (typically strong and in the range of 1200-1300 cm⁻¹), P-O-C stretching vibrations, and C-H stretching and bending modes. rsc.org Comparing the predicted IR spectrum with the experimental one can aid in structural confirmation. vub.be

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. acs.org By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to rationalize the observed fragmentation pathways. For phosphonate esters, common fragmentation pathways involve cleavage of the P-O and C-O bonds, as well as rearrangements. libretexts.orgnih.gov

Future Research Trajectories and Challenges for Pentan 2 Yl Tert Butylphosphonate

Development of Novel Stereoselective Synthetic Approaches for Chiral Phosphonate (B1237965) Esters

The synthesis of chiral phosphonates, where the phosphorus atom or an adjacent carbon is a stereocenter, remains a formidable challenge in organic chemistry. rsc.org The biological activity and material properties of these compounds are often dependent on their specific stereochemistry. Consequently, a primary research focus is the development of efficient and highly selective asymmetric syntheses.

Key strategies currently being explored include:

Catalytic Asymmetric Synthesis : This approach utilizes chiral catalysts, either metal complexes or small organic molecules (organocatalysis), to control the stereochemical outcome of reactions that form phosphonates. mdpi.com Methods such as the phospha-Michael addition, phospha-Mannich reaction, and the hydrogenation of unsaturated phosphonates are central to this research. mdpi.com For instance, the hydrophosphorylation of N-thiophosphine imines using copper complexes with chiral ligands can produce tetrasubstituted α-aminophosphonates with high enantioselectivity (86–97% ee). mdpi.com

Chiral Auxiliaries : This classic strategy involves attaching a chiral group, often derived from readily available natural products like (-)-menthol, to the phosphorus reagent. rsc.org This auxiliary guides the stereochemical course of subsequent reactions. After the desired chiral phosphonate structure is formed, the auxiliary is removed. H-P species derived from chiral alcohols such as TADDOL and BINOL are also used for this purpose. rsc.org

Enzymatic Resolution : Biocatalysis offers a powerful tool for obtaining enantiomerically pure phosphonates. Libraries of enzymes, such as phosphotriesterase (PTE) and its mutants, can be used for the kinetic resolution of racemic phosphonate esters. tamu.edu These enzymes selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess. Wild-type PTE exhibits an inherent enantioselectivity that can exceed 10^5, and this can be enhanced or even inverted through targeted mutations in the enzyme's active site. tamu.edu

Table 1: Comparison of Stereoselective Synthetic Methods for Chiral Phosphonates

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Catalytic Asymmetry | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. | High atom economy; catalyst can be recycled. | Catalyst development can be complex; optimization is often required. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Reliable and predictable control; well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Extremely high selectivity; mild reaction conditions. | Limited to a maximum theoretical yield of 50% for the desired enantiomer. |

Exploration of Untapped Reactivity and Transformation Pathways for Phosphonate Esters

While foundational reactions like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons are well-established, modern research seeks to uncover new transformations for phosphonate esters. researchgate.netyoutube.com This exploration aims to expand their utility as building blocks in complex molecule synthesis.

Recent advancements include:

Novel Reactive Intermediates : The generation of unique reactive species, such as phosphonyltriethylammonium salts from the reaction of phosphonochloridates, opens new avenues for synthesis. acs.org These intermediates show enhanced reactivity, enabling the formation of complex phosphonate esters and phosphonamides under mild conditions. acs.orgacs.org

Sequential Transformations : Phosphonates can serve as precursors in multi-step reaction sequences. For example, a phosphoryl-stabilized carbanion can be acylated and subsequently reacted with organolithium derivatives to afford highly substituted α-fluoro-α,β-unsaturated esters with high stereoselectivity. nih.gov This demonstrates the potential of phosphonates as synthons for preparing other valuable, functionalized molecules. nih.gov

Modern Catalytic Cross-Coupling : The development of new catalytic systems has broadened the scope of C-P bond formation. organic-chemistry.org Palladium- and copper-catalyzed reactions now allow for the coupling of H-phosphonates and their derivatives with a wide range of organic partners, including aryl and vinyl halides, carboxylic acids, and boronic acids, often under mild conditions. organic-chemistry.org

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The distinct physicochemical properties of the phosphonate group, particularly its ability to chelate metal ions and participate in hydrogen bonding, make it an ideal component for constructing large, ordered structures. researchgate.netwikipedia.org

Host-Guest Chemistry : Phosphonates are being investigated as guest molecules for capture by supramolecular receptors. acs.org For instance, copper-based coordination complexes known as "nanojars" can encapsulate phosphonate anions. acs.orgnih.gov This binding is driven by hydrogen bonding and has potential applications in environmental remediation for removing phosphonates from water and in the recovery of phosphorus, a finite resource. acs.orgnih.gov

Coordination Polymers and MOFs : Phosphonic acids are highly effective building blocks for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net The materials derived from these assemblies exhibit properties useful for gas storage, catalysis, and chemical separations. researchgate.netnih.gov

Nanomaterial Functionalization : The phosphonate group serves as a robust anchor for attaching molecules to metal oxide surfaces, a critical step in the development of functionalized nanomaterials for electronics, sensors, and biomedical applications.

Table 2: Applications of Phosphonates in Supramolecular Chemistry and Nanomaterials

| Application Area | Role of Phosphonate | Example |

|---|---|---|

| Environmental Remediation | Guest molecule for capture | Binding of phosphonate anions by "nanojar" hosts. acs.org |

| Crystal Engineering | Building block (ligand) | Formation of Metal-Organic Frameworks (MOFs). researchgate.net |

| Materials Science | Surface anchor/modifier | Functionalization of metal oxide nanoparticles. |

| Water Treatment | Sequestrant/Chelating agent | Inhibition of scale formation in industrial water systems. wikipedia.org |

Interdisciplinary Research Integrating Pentan-2-yl tert-butylphosphonate with Emerging Technologies

The unique properties of phosphonate esters are being leveraged in interdisciplinary research that merges chemistry with biology, materials science, and photonics.

A prime example is the development of phosphonorhodamines for bio-imaging. rsc.org By incorporating a phosphonate group into a rhodamine fluorophore, researchers have created new fluorescent voltage reporters. These "phosphonoRhoVRs" exhibit enhanced water solubility and cellular brightness compared to traditional carboxylate-based dyes. The phosphonate ester derivatives of these molecules can be delivered into cells, where they are hydrolyzed to the active phosphonate sensor. This integration of phosphonate synthesis with neuroscience and microscopy enables real-time imaging of neural activity. rsc.org

Other interdisciplinary applications include:

Medicinal Chemistry : Phosphonates act as stable bioisosteres of phosphates and are used in drugs for treating osteoporosis (bisphosphonates) and viral infections (e.g., Tenofovir). wikipedia.org

Polymer Chemistry : Phosphonate esters are used as flame retardants in polymers like polyurethanes, contributing to fire safety in electronics and construction materials. atamanchemicals.compatsnap.com

Agrochemistry : Compounds containing the phosphonate moiety are among the most widely used herbicides, such as glyphosate. atamanchemicals.com

Addressing Scalability and Industrial Relevance of Phosphonate Ester Synthesis

For phosphonate esters to be utilized in industrial applications like flame retardants or pharmaceuticals, their synthesis must be scalable, efficient, and economically viable. rsc.orgpatsnap.com Research in this area focuses on developing processes that are suitable for large-scale production.

Key considerations for industrial synthesis include:

Process Optimization : Transitioning from laboratory-scale synthesis to industrial production requires robust and high-yielding reactions. Methods that utilize inexpensive catalysts, operate under mild conditions, and avoid complex purification steps are highly desirable. organic-chemistry.orgnih.gov For example, the selective esterification of phosphonic acids using triethyl orthoacetate can be performed on a large scale without significant loss of yield. mdpi.com

Atom Economy and Waste Reduction : Modern industrial chemistry emphasizes "green" principles. Synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy) and minimize the generation of hazardous waste are preferred. nih.gov

Patented Industrial Processes : The synthesis of cyclic phosphonate esters for use as flame retardants is an example of an industrially relevant process. patsnap.com A patented method involves reacting a glycol with phosphonic acid, which allows for the efficient and controlled production of these valuable chemicals for commercial use in electronics and textiles. patsnap.com The development of synthetic methods that can be applied to solid-phase synthesis is also important for generating large libraries of compounds for pharmacological screening. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.